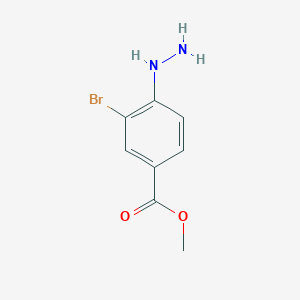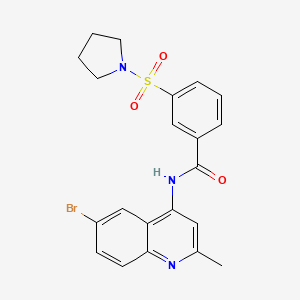
N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Overview
Description
N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has shown promise in various fields of study, including biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves the inhibition of tankyrase activity. Tankyrase is an enzyme that adds poly(ADP-ribose) chains to target proteins, leading to their degradation or modification. Inhibition of tankyrase activity by this compound leads to stabilization of target proteins, such as Axin and TRF1, which are involved in Wnt signaling and telomere maintenance, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. Inhibition of tankyrase activity by this compound has been shown to lead to decreased Wnt signaling and telomere elongation, as well as increased DNA damage response and apoptosis in cancer cells. In addition, this compound has been shown to have anti-fibrotic effects in animal models of liver and lung fibrosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments is its specificity for tankyrase inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool compound for studying the role of tankyrase in various cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.
Future Directions
There are several future directions for research involving N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide. One area of interest is the development of more potent and selective tankyrase inhibitors for use in cancer therapy and other diseases. In addition, the role of tankyrase in other cellular processes, such as DNA repair and metabolism, is an area of active research. Finally, the use of this compound as a tool compound for studying the function of tankyrase in various biological systems is an area of ongoing investigation.
Scientific Research Applications
N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has been studied for its potential use as a tool compound in various fields of scientific research. It has been shown to inhibit the activity of a protein called tankyrase, which is involved in various cellular processes such as telomere maintenance, Wnt signaling, and mitosis. Tankyrase inhibitors, including this compound, have been studied for their potential use in cancer therapy, as well as in other diseases such as fibrosis and diabetes.
properties
IUPAC Name |
N-(6-bromo-2-methylquinolin-4-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3S/c1-14-11-20(18-13-16(22)7-8-19(18)23-14)24-21(26)15-5-4-6-17(12-15)29(27,28)25-9-2-3-10-25/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMROOMFQYDKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



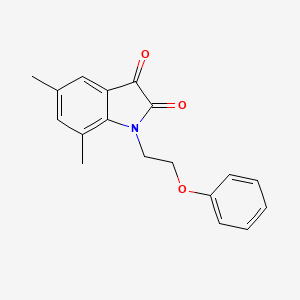

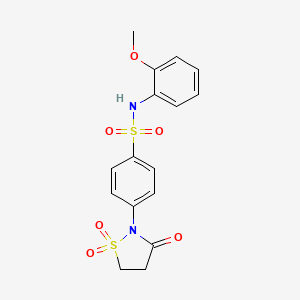
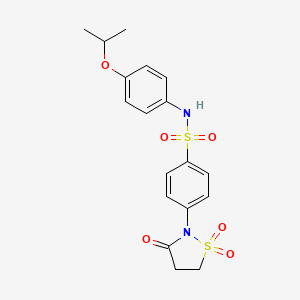
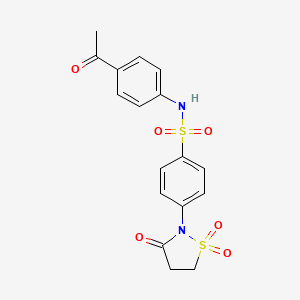
![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315977.png)
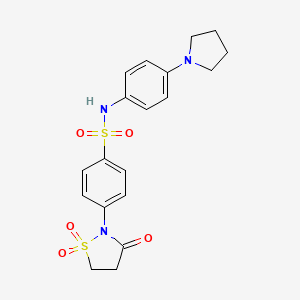
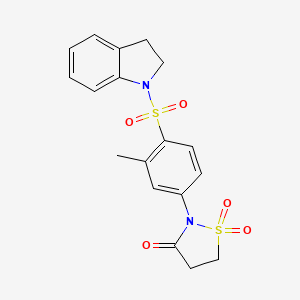
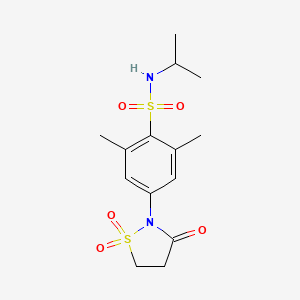
![Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine](/img/structure/B3315998.png)
![7-Methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B3316022.png)


